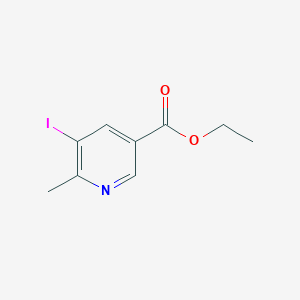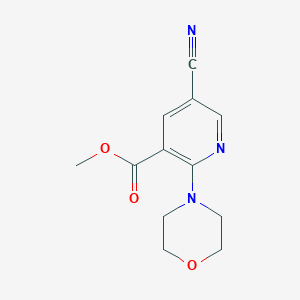
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable benzoic acid precursor, followed by hydroxylation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the methoxy group can be demethylated under reductive conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters. Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For instance, the hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine and chlorine atoms can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid include:
2-Bromo-5-methoxybenzoic acid: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Bromo-5-chlorosalicylaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
3-Bromo-5-chloro-2-hydroxy-6-methylbenzoic acid: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
98527-26-5 |
|---|---|
Molecular Formula |
C8H6BrClO4 |
Molecular Weight |
281.49 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO4/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2,11H,1H3,(H,12,13) |
InChI Key |
MFBSDQCAEJUASQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
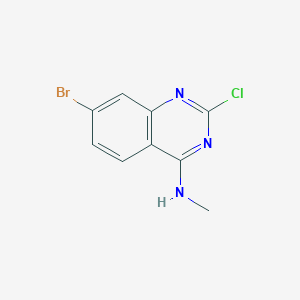
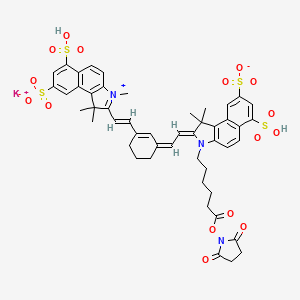
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
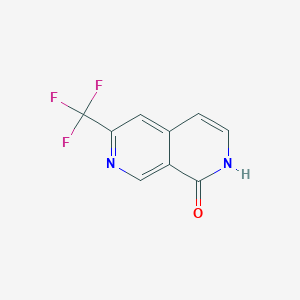


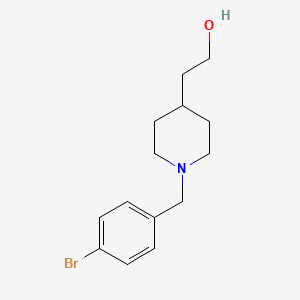

![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
